molecular formula C6H15N3 B1589206 4-Hydrazinyl-1-methylpiperidine CAS No. 51304-64-4

4-Hydrazinyl-1-methylpiperidine

Cat. No. B1589206
CAS RN: 51304-64-4
M. Wt: 129.2 g/mol
InChI Key: GSUCKVZTSXHESM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine is a chemical compound with the molecular formula C6H15N3 . It is a solid substance at room temperature . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Hydrazinyl-1-methylpiperidine is represented by the linear formula C6H15N3 . The molecular weight of this compound is 129.2 .


Physical And Chemical Properties Analysis

4-Hydrazinyl-1-methylpiperidine is a solid at room temperature . It has a molecular weight of 129.2 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Neurological Research

  • Parkinsonism Studies : Research on N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has shown that its metabolite, N-Methyl-4-phenylpyridine (MPP+), selectively targets dopamine neurons, explaining its toxic effects that resemble parkinsonism (Javitch et al., 1985).

Drug Synthesis and Analysis

  • Biocompatible Nucleophilic Catalyst : 4-Aminophenylalanine (4a-Phe), similar to 4-hydrazinyl-1-methylpiperidine, is used as a catalyst in hydrazone ligations for biological systems, enabling effective biomolecular labeling at neutral pH (Blanden et al., 2011).

Chemistry and Material Science

  • Clathrate Hydrate Formers : Compounds like 1-methylpiperidine are studied for their properties in forming sH clathrate hydrates, important in materials science for potential energy-efficient applications (Shin et al., 2011).

Oncological Research

  • Anti-Breast Cancer Compound : A derivative of hydrazine, 4-hydrazinylphenyl benzenesulfonate, has shown significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 cell lines, suggesting potential in cancer treatment research (Prasetiawati et al., 2022).

Environmental Applications

  • Optical Probes for Hydrazine Detection : Optical probes based on colorimetric and ratiometric signals have been developed for the specific detection of hydrazine, a compound related to 4-hydrazinyl-1-methylpiperidine, which is crucial for environmental monitoring (Cui et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCKVZTSXHESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448280
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-1-methylpiperidine

CAS RN

51304-64-4
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1 M borane in THF (30 mL) was added to solid 2.80 g (12.3 mmol) of tert-butyl N′-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate. The mixture was stirred under N2 for 16 h when 40 mL of 6M HCl was carefully added. The mixture was heated to 60° C. for 30 min. The mixture was concentrated in vacuo at ambient temperature for 2 days. Petroleum ether (200 mL) and powdered NaOH (5 g) were added, and the mixture was stirred manually for 30 min. The mixture was dried with MgSO4, filtered, and carefully concentrated to give 1.3 g of (1-methyl-piperidin-4-yl)-hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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